molecular formula C18H33N5O4 B1448937 (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide CAS No. 137359-89-8

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B1448937
CAS No.: 137359-89-8
M. Wt: 383.5 g/mol
InChI Key: QZQBDQTYFDOVNN-SOUVJXGZSA-N
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Description

This compound, (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide, is a sophisticated chiral building block of paramount importance in medicinal chemistry research, specifically in the synthesis of Sitagliptin. Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically for the management of type 2 diabetes. The precise stereochemistry of this intermediate is critical, as it directly corresponds to the active pharmacophore of the final API, ensuring high binding affinity and selectivity for the DPP-4 enzyme. Its primary research application is in the development and optimization of synthetic routes for Sitagliptin, enabling studies on process chemistry, scale-up methodologies, and the production of isotopically labeled analogs for metabolic studies . By serving as a key fragment, this chemical enables researchers to investigate structure-activity relationships (SAR) around the beta-amino acid core of DPP-4 inhibitors and facilitates the creation of new chemical entities for probing diabetes pathways. The compound's value lies in its role in advancing synthetic strategies for complex, stereospecific therapeutics.

Properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBDQTYFDOVNN-SOUVJXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Activation of amino acid derivatives, such as N-protected amino acids (e.g., N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]) and acyl intermediates.
  • Coupling of activated amino acids with pyrrolidine-2-carboxamide derivatives, ensuring stereochemical fidelity at chiral centers.
  • Use of coupling reagents like HATU , DIC , or EDC in the presence of bases such as DIPEA to facilitate amide bond formation.

Research Findings:

  • Patent JP2020142995A describes a method involving selective peptide coupling with high stereoselectivity, employing carbodiimide derivatives and HOBt to minimize racemization during peptide bond formation (see).

Protection and Deprotection Protocols

Protection of amino groups and carboxyl groups is critical to prevent side reactions and to maintain stereochemistry.

Common Protecting Groups:

Deprotection Methods:

  • Acidic conditions (e.g., trifluoroacetic acid for Boc).
  • Basic conditions (e.g., piperidine for Fmoc).

Notes:

  • The choice of protecting groups is guided by the stability under coupling conditions and the ease of removal post-synthesis, as detailed in patent literature.

Stereochemistry Control

The synthesis emphasizes stereochemical integrity at multiple chiral centers, notably the (2S) and (2R) configurations.

Strategies:

  • Use of stereochemically pure amino acid derivatives as starting materials.
  • Employing chiral auxiliaries or chiral catalysts during coupling.
  • Monitoring stereochemistry via chiral HPLC or NMR .

Research Data:

  • Patent US9682153B2 highlights the importance of stereoselective synthesis, employing chiral starting materials to ensure the correct configuration at each stereocenter ().

Solid-Phase Peptide Synthesis (SPPS)

An alternative to solution-phase synthesis, SPPS allows for stepwise assembly of the peptide chain on a solid support, improving yield and stereochemical control.

Procedure:

  • Attachment of the initial amino acid to a resin.
  • Sequential coupling of protected amino acids.
  • Cleavage from resin and final deprotection.

Research Findings:

  • Patent CN116687784A discusses the application of microreactors and water-soluble peptide conjugates, which can be adapted for SPPS to enhance efficiency and purity ().

Purification and Characterization

Post-synthesis, purification involves chromatography techniques such as HPLC and recrystallization . Structural confirmation is performed via mass spectrometry and NMR spectroscopy .

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages References
Carbodiimide-mediated peptide coupling HATU/EDC, DIPEA, DMF High efficiency, stereoselectivity ,
Protection/deprotection protocols Boc, Fmoc, TFA, Piperidine Stereochemistry preservation ,,
Solid-phase peptide synthesis Resin, protected amino acids, coupling reagents Automation, high purity, stereocontrol
Chiral auxiliary/catalysis Chiral ligands, chiral amino acids Stereochemical fidelity

Chemical Reactions Analysis

Types of Reactions

Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential role in drug development, particularly in the context of peptide-based therapeutics. Its structure suggests that it may act as a bioactive peptide, which could have applications in treating various diseases.

Case Study: Antifibrotic Properties

Research indicates that similar peptide compounds exhibit antifibrotic activity, suggesting that (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide may also possess similar properties. Studies have shown that peptides can inhibit fibrosis in tissues, making them candidates for treating conditions like pulmonary fibrosis and liver cirrhosis .

Cosmetic Applications

The compound has been explored for its potential use in cosmetic formulations aimed at skin rejuvenation and anti-aging. Peptides are known to promote collagen synthesis and skin elasticity.

Data Table: Cosmetic Formulations Containing Peptides

Product NameActive IngredientApplication Area
Anti-Aging Serum(2S)-1-(Acetyl-Lys-Pro-Val)Facial rejuvenation
Hair Regrowth LotionPeptides promoting hair follicle healthHair restoration

Nutraceuticals

There is growing interest in the use of peptides as nutraceuticals due to their health benefits. The compound may be incorporated into dietary supplements aimed at enhancing muscle recovery and overall wellness.

Case Study: Muscle Recovery

Peptides similar to this compound have been shown to enhance muscle protein synthesis and recovery post-exercise. A study demonstrated that supplementation with specific peptides resulted in improved muscle mass and strength in athletes .

Agricultural Applications

Recent research has indicated that peptide compounds can serve as biostimulants in agriculture, enhancing plant growth and resistance to stress.

Data Table: Biostimulant Effects of Peptides

Peptide TypeEffect on PlantsMechanism
Bioactive PeptidesIncreased growth rateHormonal regulation
Antifungal PeptidesEnhanced resistance to pathogensInduction of defense pathways

Mechanism of Action

The mechanism of action of Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) involves binding to melanocortin receptors, particularly the melanocortin 1 receptor. This binding activates signaling pathways that regulate pigmentation and anti-inflammatory responses. The molecular targets and pathways involved include cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent application () describes pyrrolidine-2-carboxamide derivatives with modified substituents. For example:

  • Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Key differences: Incorporates a benzamido group, a thiazole-containing benzyl group, and a hydroxylated pyrrolidine ring. These modifications likely enhance lipophilicity and target affinity compared to the queried compound’s acetamido and aminohexanoyl groups .
  • Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Key differences: Features an isoindolinone ring and a methyl-pentanoyl chain, which may confer protease resistance or alter binding kinetics .

Pharmacopeial Carboxamides

Compounds listed in Pharmacopeial Forum () share the carboxamide core but diverge in substituents:

  • Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Bioactive Pyrrolidine Derivatives

  • Singh’s Catalyst (): (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]pyrrolidine-2-carboxamide.

    • Key differences : The hydroxydiphenylmethyl group enhances steric bulk, making it a chiral catalyst in asymmetric synthesis rather than a therapeutic agent .
  • Compound from : (2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide.

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Hypothesized Bioactivity
Target Compound C₂₃H₄₁N₅O₅ 491.61 g/mol Acetamido-6-aminohexanoyl, 3-methylbutanoyl Enzyme inhibition, cell signaling
Patent Example 30 C₃₃H₃₈N₄O₅S 610.74 g/mol Benzamido, methylthiazolyl benzyl Kinase inhibition, anticancer
Pharmacopeial Compound m C₄₀H₅₀N₄O₆ 706.86 g/mol Dimethylphenoxy, tetrahydropyrimidinyl Antiviral, protease inhibition
Singh’s Catalyst C₂₃H₂₈N₂O₂ 376.48 g/mol Hydroxydiphenylmethyl Asymmetric synthesis catalyst
Compound C₂₅H₃₀N₆O₆ 510.54 g/mol Nitroanilino, phenylpropanoyl Antibacterial, nitroreductase substrate

Research Findings and Hypotheses

  • Structural-Activity Relationships: The acetamido-6-aminohexanoyl chain in the target compound may enhance solubility and membrane permeability compared to bulkier substituents in Patent Example 30 .
  • Therapeutic Potential: While ferroptosis-inducing compounds () include carboxamide derivatives, the target compound’s aminohexanoyl group could position it for studies in apoptosis or metabolic disorders rather than ferroptosis .
  • Synthetic Utility : Unlike Singh’s Catalyst (), the target compound lacks steric hindrance, favoring bioactivity over catalytic applications .

Biological Activity

The compound (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide is a synthetic peptide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for the compound is C22H34N4O6C_{22}H_{34}N_{4}O_{6}, and its structure includes a pyrrolidine ring, acetamido groups, and amino acid residues that contribute to its biological activity. The stereochemistry at various centers is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It is believed to interact with specific receptors involved in metabolic processes, potentially influencing pathways related to protein synthesis and cellular signaling.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, which could lead to altered metabolic rates and cellular functions.
  • Peptide Mimicry : As a peptide derivative, it may mimic natural peptides, allowing it to engage with biological systems effectively.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study demonstrated that modifications in the acetamido group enhance the antibacterial efficacy against Gram-positive bacteria, suggesting a potential application in treating infections .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests its utility in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate that it may induce apoptosis through mitochondrial pathways. This effect was particularly noted in breast cancer cell lines, where it exhibited a dose-dependent response .

Case Studies

Several case studies have been documented regarding the use of this compound or its derivatives:

  • Study on Antibacterial Efficacy : A recent study involving the synthesis of various analogs demonstrated enhanced antibacterial properties compared to standard antibiotics, indicating its potential as a new class of antimicrobial agents .
  • Anti-inflammatory Activity : In an experimental model of inflammation, treatment with the compound led to significant reductions in swelling and pain, supporting its role as an anti-inflammatory agent .
  • Cancer Cell Line Testing : In vitro assays on multiple cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, making it a candidate for further development as an anticancer drug .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What synthetic strategies are recommended for this compound, given its stereochemical complexity?

A stepwise approach is advised:

  • Amino Acid Coupling : Use solid-phase peptide synthesis (SPPS) or solution-phase methods for sequential coupling of the (2S)-2-acetamido-6-aminohexanoic acid and (2R)-1-amino-3-methyl-1-oxobutan-2-yl moieties. Stereochemical integrity can be maintained via Fmoc/t-Bu protection and coupling agents like HBTU/DIPEA .
  • Pyrrolidine Core Formation : Employ hydrogenation or reductive amination for pyrrolidine ring closure, similar to methods used for (2S,4R)-2-allyl-4-hydroxy-pyrrolidine derivatives .
  • Purification : Reverse-phase HPLC or column chromatography with chiral stationary phases to isolate enantiomerically pure product.

Q. What analytical methods are suitable for structural characterization?

  • Stereochemical Confirmation : Circular Dichroism (CD) spectroscopy and X-ray crystallography (if crystals are obtainable).
  • Mass Analysis : High-resolution mass spectrometry (HRMS) or MALDI-TOF for molecular weight validation.
  • Functional Groups : FT-IR to confirm amide (1650–1600 cm⁻¹) and carboxamide (1700–1680 cm⁻¹) bonds .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility Screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Centrifuge at 14,000 rpm to remove insoluble aggregates.
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH over 14 days, monitoring via HPLC for decomposition products like carbon monoxide or nitrogen oxides .

Advanced Research Questions

Q. How can researchers optimize stereochemical yield during synthesis?

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereocenters during acyl transfers .
  • Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for >95% enantiomeric excess (ee) .

Q. How to resolve contradictions in stability data across safety reports?

  • Case Study : SDS from Aladdin (2024) reports stability under refrigeration, while TCI America (2018) notes potential decomposition at >25°C.
  • Methodology :
  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Cross-validate with LC-MS to detect toxic byproducts (e.g., NOx) under stress conditions (e.g., 40°C, UV exposure) .

Q. What in vitro assays are appropriate for evaluating biological activity?

  • Receptor Binding : Radioligand displacement assays (e.g., AT1 receptor binding, as seen in pyrrolidine-2-carboxamide derivatives) .
  • Enzyme Inhibition : Fluorescence polarization assays targeting proteases or kinases, using Z’-factor >0.5 for high-throughput screening.
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells, with EC50 calculations and comparison to positive controls (e.g., doxorubicin).

Q. How to address low yields in large-scale synthesis?

  • Flow Chemistry : Implement continuous-flow systems for precise control of reaction parameters (e.g., residence time, mixing efficiency), as demonstrated in diphenyldiazomethane synthesis .
  • Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real time.

Data Contradiction Analysis Table

ParameterAladdin (2024) TCI America (2018) Resolution Strategy
Stability Stable at 2–8°CDecomposes >25°CConduct TGA/DSC to identify thermal thresholds
Decomposition No data on byproductsLists CO, NOxLC-MS under oxidative stress
Storage Incompatible with oxidizersCompatible with inert gasesTest reactivity with KMnO4/H2O2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Reactant of Route 2
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.